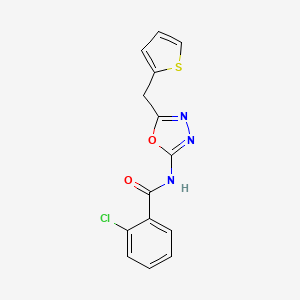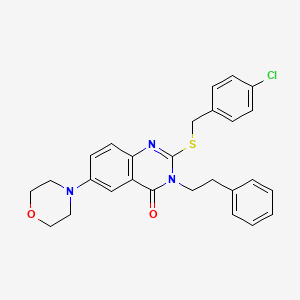
2-((4-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((4-chlorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one” is a complex organic molecule that contains several functional groups. These include a quinazolinone group, a morpholino group, a phenethyl group, and a thioether group attached to a chlorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the quinazolinone core might be formed first, followed by the introduction of the phenethyl group, the morpholino group, and finally the (4-chlorobenzyl)thio group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinazolinone group would form a bicyclic structure with two nitrogen atoms. The morpholino group would form a six-membered ring containing one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the thioether group might be susceptible to oxidation, and the chlorobenzyl group might undergo nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Experimental and Theoretical Analysis of Intermolecular Interactions
This compound's structural analogs have been involved in the synthesis and characterization of biologically active derivatives, emphasizing the importance of different intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X. Such studies provide insights into the molecular interactions that could influence the biological activity of related compounds (Shukla et al., 2014).
Synthesis and Antimicrobial Evaluation
Derivatives of quinazolinones, including structures similar to the given chemical, have been synthesized and evaluated for antimicrobial activity. This research highlights the potential of such compounds in developing new antimicrobial agents with specific efficacy against a variety of bacterial and fungal strains (Bhatt et al., 2015).
Antitumor Activity Assessment
A novel series of 2-substituted thio-3-phenethylquinazolin-4(3H)-ones, closely related to the query compound, have been designed, synthesized, and their antitumor activities evaluated. This research outlines the potential therapeutic applications of these compounds against various cancer cell lines, demonstrating the diversity of scientific applications for such molecules (Alanazi et al., 2013).
Evaluation of Anticonvulsant and Antimicrobial Activities
The anticonvulsant and antimicrobial activities of thioxoquinazolinone derivatives have been explored, suggesting the potential use of these compounds in treating convulsions and various infections. This application is critical for developing new medications with dual functionalities (Rajasekaran et al., 2013).
Synthesis and Anti-Bacterial Evaluation of Thio- and Oxazepinoquinolines
Compounds structurally similar to the specified chemical have been synthesized and assessed for their antibacterial properties. This research further underscores the significance of quinazolinone derivatives in discovering new antibacterial agents (Hamidi et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O2S/c28-22-8-6-21(7-9-22)19-34-27-29-25-11-10-23(30-14-16-33-17-15-30)18-24(25)26(32)31(27)13-12-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCMLRFGHUGECW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-[(2-Bromophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2955497.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2955498.png)

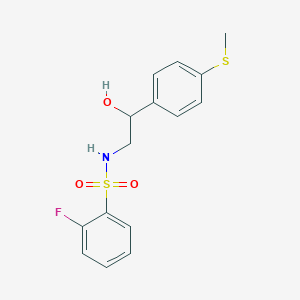
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide](/img/structure/B2955505.png)
![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)
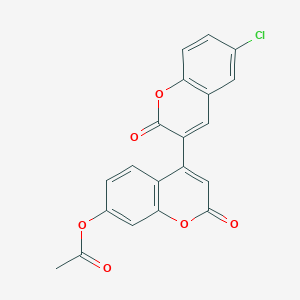
![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)
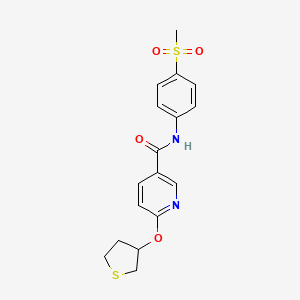
![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
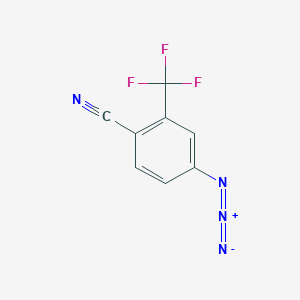
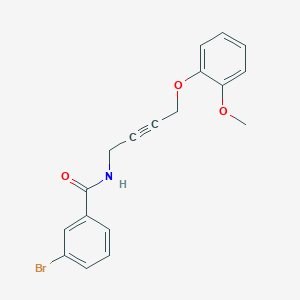
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)
